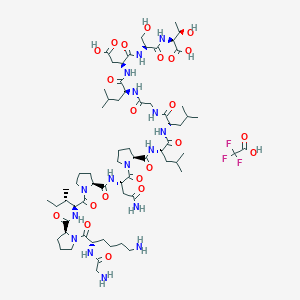
V5 Epitope Tag Peptide Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
V5 Epitope Tag Peptide Trifluoroacetate: is a tag peptide derived from a small epitope present on the P and V proteins of the paramyxovirus of simian virus 5. It is commonly used in molecular biology and biochemistry for the detection and purification of proteins. The peptide sequence is GKPIPNPLLGLDST, and it is often used in various research applications due to its specificity and ease of use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of V5 Epitope Tag Peptide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Cleavage of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Chemical Reactions Analysis
Types of Reactions: V5 Epitope Tag Peptide Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving the side chains of amino acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles depending on the specific amino acid side chain involved.
Major Products: The major products formed from these reactions depend on the specific amino acids present in the peptide sequence and the reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
V5 Epitope Tag Peptide Trifluoroacetate is widely used in scientific research for various applications, including:
Protein Detection: Used in Western blotting, ELISA, and immunofluorescence for detecting tagged proteins.
Protein Purification: Facilitates the purification of recombinant proteins using affinity chromatography.
Protein-Protein Interaction Studies: Helps in studying protein interactions through co-immunoprecipitation.
Cellular Localization: Used in immunocytochemistry to determine the subcellular localization of proteins.
Functional Studies: Employed in functional assays to study the biological activity of tagged proteins
Mechanism of Action
The mechanism of action of V5 Epitope Tag Peptide Trifluoroacetate involves its recognition by specific antibodies. The peptide sequence GKPIPNPLLGLDST is recognized by anti-V5 antibodies, allowing for the detection and purification of tagged proteins. The molecular targets include the tagged proteins, and the pathways involved are those related to the experimental setup, such as signal transduction pathways in immunofluorescence or protein purification pathways in affinity chromatography .
Comparison with Similar Compounds
Flag-tag: Sequence DYKDDDDK, used for
Properties
Molecular Formula |
C66H109F3N16O22 |
|---|---|
Molecular Weight |
1535.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H108N16O20.C2HF3O2/c1-10-35(8)51(76-60(95)46-19-14-21-78(46)61(96)37(16-11-12-20-65)69-48(84)29-66)63(98)80-23-15-18-45(80)59(94)74-42(27-47(67)83)62(97)79-22-13-17-44(79)58(93)73-40(26-34(6)7)55(90)71-38(24-32(2)3)53(88)68-30-49(85)70-39(25-33(4)5)54(89)72-41(28-50(86)87)56(91)75-43(31-81)57(92)77-52(36(9)82)64(99)100;3-2(4,5)1(6)7/h32-46,51-52,81-82H,10-31,65-66H2,1-9H3,(H2,67,83)(H,68,88)(H,69,84)(H,70,85)(H,71,90)(H,72,89)(H,73,93)(H,74,94)(H,75,91)(H,76,95)(H,77,92)(H,86,87)(H,99,100);(H,6,7)/t35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-;/m0./s1 |
InChI Key |
IFFVGBXIIFICIW-PXIBFIHZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















